N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE
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Overview
Description
N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Prop-2-enoyl Moiety: This step involves the aldol condensation of an appropriate aldehyde and ketone to form the enone structure.
Coupling Reactions: The final coupling of the furan ring, chlorophenyl group, and prop-2-enoyl moiety is achieved through a series of condensation reactions, often under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted amides, thiols.
Scientific Research Applications
N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biochemical assays.
Industrial Applications: It is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. In the case of receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-[5-(3-CHLOROPHENYL)FURAN-2-YL]PROP-2-ENOYL]PHENYL}ACETAMIDE: Characterized by its unique combination of a furan ring, chlorophenyl group, and acetamide moiety.
N-[4-[(E)-3-[5-(3-bromophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
N-[4-[(E)-3-[5-(3-methylphenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[(E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c1-14(24)23-18-7-5-15(6-8-18)20(25)11-9-19-10-12-21(26-19)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,23,24)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXLLBAYEWGKCD-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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